Research suggests Pyridine-3-sulfonamide might possess anticancer properties. Studies have shown it can inhibit the proliferation of leukemia cells by hindering glucose uptake . Additionally, some derivatives of Pyridine-3-sulfonamide have exhibited promising results against human colon cancer cells . Further investigation is needed to understand the mechanisms behind these effects and develop these findings into potential cancer therapies.
The core structure of Pyridine-3-sulfonamide acts as a valuable fragment for creating novel drugs . Scientists can modify this structure by adding different functional groups, resulting in compounds with diverse biological activities. This approach allows researchers to explore a wider range of potential drug candidates with improved efficacy and selectivity.
Pyridine-3-sulfonamide can exist in different mirror-image forms called enantiomers. Research has been conducted to understand how these variations in spatial arrangement (stereochemistry) affect the molecule's properties . For instance, a study investigated the impact of stereochemistry on the inhibitory activity of Pyridine-3-sulfonamide derivatives against a specific enzyme (PI3Kα kinase) linked to cancer progression. The findings highlight the importance of considering stereochemistry in drug design to optimize a compound's therapeutic potential.
Pyridine-3-sulfonamide is a chemical compound characterized by a pyridine ring substituted with a sulfonamide group at the 3-position. This structure imparts unique properties to the molecule, making it of interest in various fields, particularly medicinal chemistry. The sulfonamide moiety enhances its solubility and biological activity, contributing to its potential as a pharmacological agent.
Since research on pyridine-3-sulfonamide appears limited, its specific mechanism of action is unknown. However, pyridine and sulfonamide groups are found in many biologically active molecules [, ]. Pyridine rings can participate in hydrogen bonding and interact with enzymes, while sulfonamide groups can inhibit enzymes or act as substrates for other enzymes [, ].
These reactions are essential for synthesizing more complex molecules that retain the pyridine-3-sulfonamide framework.
Pyridine-3-sulfonamide exhibits significant biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of pyridine-3-sulfonamide can inhibit cancer cell growth and possess antibacterial properties. For instance, compounds derived from pyridine-3-sulfonamide have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in vitro .
Several synthesis methods for pyridine-3-sulfonamide and its derivatives have been reported:
Pyridine-3-sulfonamide has diverse applications:
Interaction studies of pyridine-3-sulfonamide with biological targets have revealed its mechanism of action. For example, research has indicated that it may inhibit specific enzymes or pathways involved in cancer cell proliferation. Structure-activity relationship studies have been conducted to optimize its efficacy and minimize side effects, leading to the development of more potent analogs .
Pyridine-3-sulfonamide shares structural similarities with several other compounds, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrimidine-2-sulfonamide | Pyrimidine ring with a sulfonamide group | Antimicrobial, anticancer |
| Quinoline-3-sulfonamide | Quinoline ring with a sulfonamide group | Antiviral, anticancer |
| Benzothiazole-2-sulfonamide | Benzothiazole ring with a sulfonamide group | Antimicrobial, anti-inflammatory |
Uniqueness of Pyridine-3-Sulfonamide:
Pyridine-3-sulfonamide's distinct electronic properties due to the nitrogen atom in the pyridine ring contribute to its unique reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions also sets it apart, making it useful in coordination chemistry.
The International Union of Pure and Applied Chemistry (IUPAC) designates pyridine-3-sulfonamide as 3-pyridinesulfonamide, reflecting the sulfonamide group’s position on the pyridine ring. Alternative names include:
The compound’s CAS Registry Number, 2922-45-4, serves as a unique identifier in chemical databases. Its SMILES notation, $$ \text{C1=CC(=CN=C1)S(=O)(=O)N $$, encodes the pyridine ring and sulfonamide substituent, while the InChIKey $$ \text{NKFLEFWUYAUDJV-UHFFFAOYSA-N} $$ provides a standardized representation for computational studies.
Pyridine-3-sulfonamide’s planar pyridine ring and tetrahedral sulfonamide group create a hybrid aromatic-polar structure. Key structural properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 158.18 g/mol | |
| Melting Point | 110–111°C | |
| Boiling Point | 357.7°C at 760 mmHg | |
| XLogP3-AA (Partition Coefficient) | -0.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
X-ray crystallography data (CCDC 904422) confirm the compound’s crystal lattice parameters, with a sulfonamide group forming hydrogen bonds that stabilize the solid-state structure. Fourier-transform infrared (FTIR) spectroscopy typically reveals peaks corresponding to S=O stretching (~1350 cm$$^{-1}$$) and N–H bending (~1600 cm$$^{-1}$$). Nuclear magnetic resonance (NMR) spectra display pyridine ring protons as multiplet signals between 7.4–8.8 ppm, while the sulfonamide protons resonate near 3.5 ppm.
The synthesis of pyridine-3-sulfonamide relies fundamentally on selective functionalization of the pyridine ring at the 3-position [1]. Electrophilic aromatic substitution represents the most established approach for introducing sulfonyl functionality onto the pyridine framework [1]. The mechanism proceeds through formation of a carbocation intermediate, with sulfonation occurring preferentially at the 3-position due to the electronic properties of the pyridine nitrogen atom [1].
The regioselectivity of pyridine sulfonation is governed by the electron-withdrawing nature of the nitrogen heteroatom [1]. During electrophilic attack, the positive charge in the carbocation intermediate is distributed across three resonance structures when substitution occurs at the 3-position [1]. Critically, in these resonance forms, the positive charge never resides on the electronegative nitrogen atom, thereby stabilizing the intermediate compared to attack at the 2- or 4-positions [1].
Direct carbon-hydrogen activation strategies have emerged as powerful tools for pyridine functionalization [2]. However, the coordinating ability of the pyridine nitrogen poses significant challenges for carbon-hydrogen functionalization on the pyridine ring itself [2]. The nitrogen's tendency to act as a directing group in carbon-hydrogen activation of other substrates paradoxically hinders its own ring functionalization [2].
Several methodologies address this limitation through pyridine nitrogen-oxide mediated carbon-hydrogen activation [2]. The nitrogen-oxide formation blocks the nitrogen's coordinating ability while activating the ring toward electrophilic substitution [2]. This approach enables regioselective functionalization patterns that are otherwise difficult to achieve [2].
Metal-catalyzed approaches represent another significant advancement in pyridine ring functionalization [3]. Base-mediated site-selective sulfonylation protocols have demonstrated high regioselectivity for carbon-4 substitution [3]. These methods involve preactivation of pyridine with triflic anhydride, followed by base-mediated addition of nucleophilic sulfinic acid salts [3]. The protocol achieves high regioselectivities using chloroform as solvent and nitrogen-methylpiperidine as base [3].
| Method | Starting Material | Key Reagent | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Sulfonyl Chloride Route | Pyridine-3-sulfonyl chloride | Ammonia/Amine | Dichloromethane, room temperature, 50 minutes | 91 [4] |
| Pyridine-3-sulfonic Acid Chlorination | Pyridine-3-sulfonic acid | Phosphorus pentachloride | 100-140°C, monochlorobenzene | 37-90 [5] |
| Azide-Alkyne Cycloaddition | 4-Azidopyridine-3-sulfonamide | Terminal alkynes + Copper iodide | Acetonitrile, room temperature, 16 hours, nitrogen atmosphere | 29-65 [6] |
| Nucleophilic Aromatic Substitution | 4-Chloropyridine-3-sulfonamide | Sodium azide | Dimethylformamide/water, 90°C, 3 hours | 86 [7] |
| Metal-Halogen Exchange | 5-Bromopyridine | Isopropylmagnesium chloride lithium chloride complex | Tetrahydrofuran, 0°C, 2 minutes | >98 [8] |
The incorporation of sulfonamide functionality into pyridine-3-sulfonamide follows well-established sulfonamide formation protocols [4]. The most direct approach involves treatment of pyridine-3-sulfonyl chloride with ammonia or primary/secondary amines [4]. This method proceeds under mild conditions in dichloromethane at room temperature, typically requiring 50 minutes for complete conversion [4].
Pyridine-3-sulfonyl chloride preparation represents a critical step in traditional synthesis routes [5]. The conversion of pyridine-3-sulfonic acid to the corresponding sulfonyl chloride employs phosphorus pentachloride as the chlorinating agent [5]. This reaction requires careful control of stoichiometry, with less than one molar equivalent of phosphorus pentachloride relative to pyridine-3-sulfonic acid to minimize formation of the 5-chloropyridine-3-sulfonyl chloride byproduct [5].
The mechanism of sulfonyl chloride formation involves nucleophilic attack of the sulfonic acid oxygen on phosphorus pentachloride, followed by elimination of phosphorus oxychloride and hydrogen chloride [5]. Temperature control proves essential, with optimal conditions maintained between 100-140°C [5]. Higher temperatures promote unwanted chlorination of the pyridine ring at the 5-position [5].
Alternative sulfonamide formation strategies employ direct coupling methodologies [9]. Primary sulfonamide synthesis using sulfinylamine reagents represents a novel approach that bypasses sulfonyl chloride intermediates [9]. The method utilizes tert-butoxy-nitrogen-sulfur oxide reagents with organometallic nucleophiles at low temperatures [9].
Copper-catalyzed azide-alkyne cycloaddition reactions provide access to substituted pyridine-3-sulfonamides through post-functionalization strategies [6]. 4-Azidopyridine-3-sulfonamide serves as a versatile intermediate for this transformation [6]. The reaction employs copper iodide as catalyst in the presence of triethylamine as the necessary amine ligand [6]. Reactions proceed in anhydrous acetonitrile at room temperature under nitrogen atmosphere for 16 hours [6].
The preparation of 4-azidopyridine-3-sulfonamide involves nucleophilic aromatic substitution of 4-chloropyridine-3-sulfonamide with sodium azide [6]. This transformation occurs in dimethylformamide-water mixtures at elevated temperatures [7]. The reaction proceeds through an addition-elimination mechanism characteristic of nucleophilic aromatic substitution on electron-deficient heterocycles [7].
Continuous flow methodologies have revolutionized sulfonamide synthesis through improved mixing and temperature control [8]. Metal-halogen exchange reactions in flow systems demonstrate exceptional conversion rates, achieving greater than 98% conversion in residence times as short as 2 minutes [8]. The process involves treatment of 5-bromopyridine with isopropylmagnesium chloride lithium chloride complex in tetrahydrofuran at 0°C [8].
One-pot multicomponent reactions represent a paradigm shift in pyridine-3-sulfonamide synthesis, offering improved efficiency and reduced waste generation [10]. These methodologies combine multiple reactants in a single reaction vessel to construct complex molecular architectures through sequential bond-forming processes [10].
The development of one-pot sulfonamide synthesis from unactivated acids demonstrates the power of multicomponent approaches [10]. This strategy merges traditional amide coupling partners to generate sulfonamides through copper ligand-to-metal charge transfer processes [10]. The method converts aromatic acids to sulfonyl chlorides, followed by one-pot amination to form the corresponding sulfonamide [10].
Lewis acid-assisted synthesis represents another significant advancement in one-pot methodology [11]. The approach employs modified Burgess reagents in combination with Lewis acids under controlled conditions [11]. This method enables efficient synthesis of indole-3-sulfonamide and imidazo[1,2-a]pyridine-3-sulfonamide derivatives through systematic optimization studies [11].
Four-component tandem synthesis protocols have emerged for constructing sulfonamide-1,2,3-triazole hybrid structures [12]. These reactions employ reusable copper catalysts adsorbed on mesoporous silica under ultrasound irradiation [12]. The heterogeneous catalytic system provides excellent recyclability while maintaining high reaction efficiency [12].
The mechanism of multicomponent sulfonamide synthesis involves sequential nucleophilic attacks and cyclization processes [13]. Initial formation of key intermediates through condensation reactions is followed by heterocyclization steps [13]. The synthetic strategy demonstrates broad substrate scope, accommodating various substitution patterns and functional group tolerance [13].
Telescoped processes represent an advanced form of one-pot synthesis where multiple discrete transformations occur in sequence without isolation of intermediates [14]. These methods employ carefully orchestrated reaction conditions to ensure compatibility between sequential steps [14]. Temperature and solvent selection prove critical for maintaining reaction efficiency throughout the telescoped sequence [14].
| Method | Components/Reagents | Conditions | Temperature (°C) | Time | Advantages |
|---|---|---|---|---|---|
| One-pot Multicomponent (Lewis acid) | Indole + modified Burgess reagent + Lewis acid | Microwave, optimized yield study | Variable | Variable | Single-step, high selectivity [11] |
| Microwave-assisted Burgess reagent | Burgess reagent + Lewis acids | Microwave reactor conditions | Variable | Variable | Two-step-in-one process [11] |
| Microwave-assisted sulfonation | Sulfonic acid + cyanuric chloride + triethylamine | 80°C, 20 minutes microwave then 50°C, 10 minutes | 80/50 | 30 minutes total | Direct from sulfonic acid [15] |
| Base-mediated sulfonylation | Pyridine + triflic anhydride + sulfinic acid salt | Chloroform, nitrogen-methylpiperidine base | Room temperature | Variable | High carbon-4 selectivity [3] |
| Continuous flow synthesis | Grignard reagent + sulfuryl chloride + amine | Flow reactor, 0°C, continuous | 0 | 2 minutes residence | Scalable, consistent mixing [8] |
Microwave-assisted synthesis has transformed pyridine-3-sulfonamide preparation through precise temperature control and accelerated reaction kinetics [16]. The technology enables rapid heating and enhanced molecular motion, leading to improved reaction rates and yields compared to conventional heating methods [16].
Temperature optimization studies reveal critical parameters for microwave-assisted sulfonamide synthesis [15]. Optimal reaction temperatures typically range from 80-140°C, with specific temperature profiles depending on the substrate and reaction type [15]. The initial microwave irradiation at 80°C for 20 minutes followed by reduced temperature at 50°C for 10 minutes provides excellent conversion rates [15].
Power level control represents another crucial optimization parameter [17]. Moderate microwave power levels between 50-120 watts prevent thermal degradation while ensuring adequate energy input for reaction progression [17]. Higher power levels can lead to localized overheating and product decomposition [17].
Solvent selection profoundly influences microwave-assisted reaction efficiency [18]. Protic solvent systems, particularly ethanol-acetic acid mixtures in 5:1 ratios, demonstrate superior performance compared to aprotic alternatives [18]. The protic solvents enhance microwave absorption and facilitate improved solvation of reactive intermediates [18].
Reaction vessel design considerations include the use of sealed pressure-rated vials to prevent volatile solvent loss [15]. The vessels must withstand elevated pressures generated by solvent vaporization at elevated temperatures [15]. Material compatibility with microwave radiation ensures uniform heating throughout the reaction mixture [15].
Time optimization studies indicate that microwave-assisted reactions typically require 5-30 minutes for completion [19]. Longer reaction times may lead to product degradation or side reactions [19]. Real-time monitoring through thin-layer chromatography enables precise determination of optimal reaction endpoints [19].
The mechanism of microwave acceleration involves enhanced molecular motion and improved collision frequency between reactants [17]. The electromagnetic radiation interacts directly with polar molecules, causing rapid heating throughout the reaction mixture [17]. This uniform heating eliminates hot spots associated with conventional heating methods [17].
Comparative studies between microwave-assisted and conventional heating demonstrate significant advantages for the microwave approach [20]. Reaction times are reduced by factors of 10-50, while yields typically improve by 10-20% compared to conventional methods [20]. The enhanced efficiency translates to reduced energy consumption and improved atom economy [20].
Green chemistry principles are inherently incorporated into microwave-assisted synthesis through reduced solvent requirements and shorter reaction times [21]. The technology supports sustainable development goals by minimizing waste generation and energy consumption [21]. Solvent-free conditions can often be employed, further enhancing the environmental profile [22].
| Parameter | Optimal Range | Effect on Yield | Considerations |
|---|---|---|---|
| Temperature | 80-140°C | Higher temperature increases conversion | Avoid decomposition above 140°C [15] |
| Irradiation Time | 5-30 minutes | Longer time improves completion | Monitor for complete conversion [19] |
| Power Level | 50-120 watts | Moderate power prevents degradation | Balance heating versus selectivity [17] |
| Solvent System | Ethanol-acetic acid (5:1) | Protic solvents enhance efficiency | Solubility of reactants [18] |
| Pressure | 100 pounds per square inch | Maintains reaction control | Safety and containment [15] |
| Reaction Vessel | Sealed pressure-rated vials | Prevents volatile loss | Material compatibility [15] |
Pyridine-3-sulfonamide and its derivatives have been extensively studied using single-crystal X-ray diffraction techniques to elucidate their three-dimensional molecular structures and packing arrangements. The parent compound pyridine-3-sulfonamide itself has been deposited in the Cambridge Crystallographic Data Centre under the number CCDC 904422, with associated crystal structure data available [1].
Systematic X-ray diffraction studies of pyridine-3-sulfonamide derivatives reveal diverse crystallographic behaviors depending on substitution patterns. For instance, 4-(3-methylanilino)pyridine-3-sulfonamide crystallizes in the triclinic space group P -1 with unit cell parameters a = 6.714 ± 0.003 Å, b = 8.63 ± 0.004 Å, c = 11.403 ± 0.004 Å, α = 98.64 ± 0.011°, β = 102.57 ± 0.02°, γ = 102.911 ± 0.012°, and cell volume = 614.7 ± 0.5 ų [2]. The structure refinement yielded an R factor of 0.0696, indicating good quality crystallographic data [2].
More complex derivatives demonstrate different space group preferences. The compound 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide adopts the monoclinic space group P 1 21/c 1 with significantly different unit cell dimensions: a = 5.414 ± 0.0006 Å, b = 18.172 ± 0.002 Å, c = 12.9392 ± 0.0015 Å, β = 92.388 ± 0.006°, and cell volume = 1271.9 ± 0.2 ų [3]. This structure exhibits Z = 4 and an improved R factor of 0.0442 [3].
The related compound 2-(ethylsulfinyl)imidazo[1,2-a]pyridine-3-sulfonamide crystallizes in the triclinic space group P1 with unit cell parameters a = 8.3761 ± 0.009 Å, b = 8.5438 ± 0.009 Å, c = 9.1083 ± 0.010 Å, α = 88.832 ± 0.002°, β = 75.376 ± 0.001°, γ = 65.170 ± 0.001°, resulting in a cell volume of 569.67 ± 0.011 ų with Z = 2 [4]. This structure demonstrated excellent refinement quality with an R factor of 0.026 [4].
Chiral derivatives of pyridine-3-sulfonamide, such as the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, have been successfully crystallized and their absolute configurations determined through X-ray diffraction analysis [5] [6]. These enantiomers are deposited under CCDC numbers 1406603 and 1406604 respectively [5].
The crystal structures of pyridine-3-sulfonamide derivatives are predominantly stabilized by extensive hydrogen bonding networks involving the sulfonamide functional group and pyridine nitrogen atom. Comprehensive analysis reveals that these compounds exhibit characteristic N–H···O hydrogen bonds, forming diverse supramolecular motifs [7] [8].
In the systematic study of pyridine sulfonamides and sulfonic acids, the sulfonamide NH donor groups consistently interact with various acceptor sites through N–H···O hydrogen bonds [7]. The graph set notation analysis demonstrates the formation of dimer and catemer synthons, with patterns varying from discrete (D) motifs to infinite chain C(4) arrangements [9]. These hydrogen bonding patterns are fundamental to understanding the solid-state behavior and polymorphism of pharmaceutical sulfonamides [7].
The supramolecular structures of isomeric 4-(methylphenylamino)pyridine-3-sulfonamides exhibit conserved conformations through intramolecular N–H···O hydrogen bonds and C–H···O interactions [10]. In all three isomers studied, similar C(6) chains are formed via intermolecular N–H···N hydrogen bonds, while N–H···O hydrogen bonds lead to C(4) chains in some isomers and R²₂(8) centrosymmetric dimers in others [10] [11]. The overall hydrogen bonding effect creates layered supramolecular structures [10].
Specific hydrogen bonding patterns have been characterized for derivatives containing additional nitrogen-containing heterocycles. For example, in pyrimethaminium pyridine-3-sulfonate salts, each sulfonate group interacts with protonated pyrimidine rings through two N–H···O hydrogen bonds, forming cyclic hydrogen-bonded bimolecular R²₂(8) motifs [12] [13]. These primary associations combine with secondary interactions including C–H···O, C–H···N, and π–π stacking interactions [13].
Advanced studies on hydrogen bond cooperativity in sulfonamide networks demonstrate positive cooperative effects. Research using compounds with intramolecular hydrogen bonds between sulfonamide NH groups and pyridine nitrogen shows that electron-donating substituents on the pyridine ring strengthen both intramolecular and intermolecular hydrogen bonding interactions [14]. The cooperativity parameter κ has been determined to be +0.16 for sulfonamide systems, indicating significant positive cooperativity comparable to amide groups [14].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of pyridine-3-sulfonamide and its derivatives. The ¹H NMR spectra consistently exhibit characteristic resonance patterns for the pyridine ring protons and sulfonamide NH groups.
The pyridine ring protons display distinctive chemical shift patterns: H-2 appears as a singlet at 8.71-9.26 ppm, H-5 resonates as a doublet at 7.18-7.64 ppm, and H-6 appears as a doublet at 8.27-8.96 ppm [15]. These chemical shifts reflect the electron-withdrawing effect of the sulfonamide substituent at the 3-position, causing downfield shifts relative to unsubstituted pyridine.
The sulfonamide NH protons exhibit characteristic broad singlet signals in the range of 9.7-13.4 ppm, indicative of hydrogen bonding and exchange processes [15]. In derivatives containing additional functional groups such as urea linkages, the urea NH protons appear as singlets at 8.9-9.4 ppm [15].
¹³C NMR spectra reveal aromatic carbon signals in the typical range of 120-155 ppm, with the sulfonamide-bearing carbon appearing around 140 ppm . The quaternary carbon atoms are readily identified through two-dimensional correlation experiments, particularly HMBC spectra showing two- and three-bond correlations [17].
Coupling pattern analysis demonstrates typical pyridine ring coupling constants, with ortho coupling (J = 4-8 Hz) observed between adjacent protons . Meta coupling between H-5 and H-6 positions shows smaller coupling constants of 4-5 Hz . These coupling patterns are consistent across various derivatives and provide confirmation of substitution positions.
Specialized NMR techniques have been employed for complex derivatives. ¹⁵N NMR experiments identify nitrogen environments: amine nitrogen resonates around 87 ppm, amide nitrogens appear around 95 ppm, and pyrrole nitrogen shows signals between 140-145 ppm [17]. For fluorine-containing derivatives, ¹³C NMR spectra exhibit characteristic carbon-fluorine coupling patterns as doublets or quartets [17].
Advanced two-dimensional NMR experiments, including HSQC and HMBC, enable complete structural assignment of complex pyridine-3-sulfonamide derivatives [17]. These techniques are particularly valuable for distinguishing between isomeric compounds and confirming substitution patterns in polyfunctional molecules.
Mass spectrometry of pyridine-3-sulfonamide derivatives employs primarily electrospray ionization (ESI) in positive ion mode, yielding [M+H]⁺ molecular ions. The parent compound pyridine-3-sulfonamide shows a molecular ion at m/z 159 [18], consistent with its molecular formula C₅H₆N₂O₂S.
Characteristic fragmentation patterns involve several key pathways. The most prominent fragmentation involves loss of sulfur dioxide (SO₂, 64 Da) from the molecular ion, a process commonly observed in sulfonamide mass spectrometry [19]. This fragmentation can occur through different mechanisms, including heterolytic cleavage with rearrangement or direct loss of the SO₂ unit.
The formation of pyridinium radical ions at m/z 79 represents another significant fragmentation pathway [19]. This fragment results from homolytic cleavage of the bond between the pyridine ring and the sulfonyl group, generating a resonance-stabilized pyridinium radical [19]. The intensity of this fragment varies depending on the substitution pattern and the presence of additional functional groups.
For complex derivatives, fragmentation patterns become more elaborate. In the case of pyridine-3-sulfonyl derivatives of steroids, such as the pyridine-3-sulfonyl (PS) derivative of estradiol, the molecular ion at m/z 414 fragments to produce several characteristic ions [19]. The base peak at m/z 272 corresponds to loss of the entire PS group (C₅H₄NSO₂) as a neutral radical, while the ion at m/z 350 results from loss of SO₂ with rearrangement [19].
Third-stage mass spectrometry (MS³) experiments on these derivatives reveal that the resulting radical cations undergo further fragmentation analogous to electron ionization patterns of the parent molecules [19]. This behavior suggests that collisional activation produces similar internal energy distributions to electron impact ionization.
Substituted derivatives exhibit additional fragmentation pathways. For example, hydroxyl-containing derivatives may show characteristic losses of water (18 Da) or combinations of water and SO₂ losses . Amino-substituted compounds can exhibit fragmentation at the amino substituent, providing structural information about substitution patterns.
The fragmentation behavior is significantly influenced by the ionization conditions and collision energy. Negative ion mode ESI can also be employed, particularly for sulfonic acid derivatives, yielding different fragmentation patterns with enhanced sulfonate-specific fragmentations [21].
Advanced mass spectrometric techniques, including high-resolution mass spectrometry and tandem MS experiments, enable detailed structural characterization and confirmation of proposed fragmentation mechanisms [22]. These approaches are particularly valuable for pharmaceutical analysis and quality control of pyridine-3-sulfonamide-containing drug substances.
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